![molecular formula C10H10N2S B1333415 [5-(2-Pyridinyl)-2-thienyl]methylamine CAS No. 306934-92-9](/img/structure/B1333415.png)

[5-(2-Pyridinyl)-2-thienyl]methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

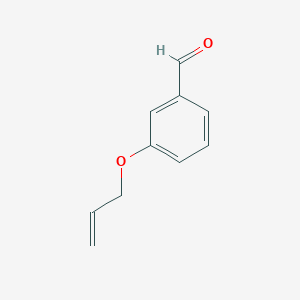

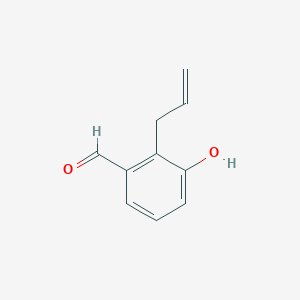

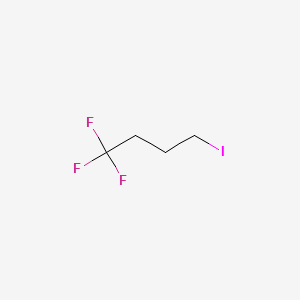

Molecular Structure Analysis

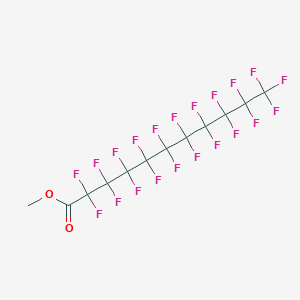

The molecular structure of “[5-(2-Pyridinyl)-2-thienyl]methylamine” consists of a pyridinyl group attached to a thienyl group via a methylene bridge . The InChI string representation of the molecule is provided in the Sigma-Aldrich database .Physical And Chemical Properties Analysis

“[5-(2-Pyridinyl)-2-thienyl]methylamine” is a solid compound . The molecular weight of the compound is 190.27 g/mol. More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

[5-(2-Pyridinyl)-2-thienyl]methylamine derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Gein et al. (2020) investigated a series of novel compounds synthesized by reacting methyl thienyl-2-carbonylpyruvate with aromatic or heterocyclic aldehyde and ethanolamine, demonstrating significant antibacterial and antifungal activities (Gein et al., 2020).

Antiprotozoal Applications

Compounds with a substituted methylamine side chain, including [5-(2-Pyridinyl)-2-thienyl]methylamine derivatives, have shown promise in antiprotozoal applications. Verge and Roffey (1975) developed compounds exhibiting moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, which are causative agents of Chagas disease and African sleeping sickness, respectively (Verge & Roffey, 1975).

Preparation of Naphthyridines

In the field of heterocyclic chemistry, [5-(2-Pyridinyl)-2-thienyl]methylamine derivatives are used in the synthesis of complex organic structures. Mataka, Takahashi, and Tashiro (1983) demonstrated the preparation of hexa-, penta-, and tetraphenyl-naphthyridines through condensation reactions involving thienyl-2-carbonylpyruvate and methylamine derivatives (Mataka, Takahashi, & Tashiro, 1983).

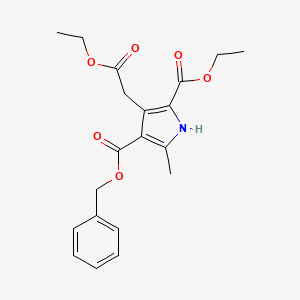

Cyclometallated Iron Carbonyl Complexes

Jin et al. (2004) studied the reaction of N-(N′-methyl-2-pyrrolylmethylidene)-2-thienylmethylamine with iron carbonyl complexes. This research provided insights into the formation of endo and exo cyclometallated iron carbonyl complexes, contributing to the understanding of metal-organic frameworks and coordination chemistry (Jin et al., 2004).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of [5-(2-Pyridinyl)-2-thienyl]methylamine have been explored for their potential therapeutic applications. Habernickel (2003) discussed the anti-dopaminergic agents derived from this chemical, highlighting their potential use in treating schizophrenia and neurodegenerative disorders (Habernickel, 2003).

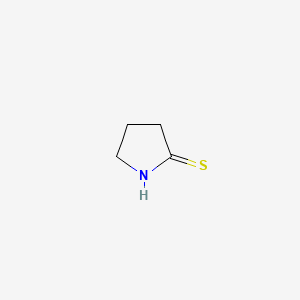

Novel Synthesis Techniques

Research by Karthikeyan, Perumal, and Balasubramanian (2007) presented a novel method for synthesizing substituted pyrrolidines and piperidines, utilizing [5-(2-Pyridinyl)-2-thienyl]methylamine derivatives in a one-pot, three-component tandem reaction. This approach represents a significant advancement in synthetic organic chemistry (Karthikeyan, Perumal, & Balasubramanian, 2007).

Propiedades

IUPAC Name |

(5-pyridin-2-ylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h1-6H,7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRYOGKSDSSQDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379888 |

Source

|

| Record name | [5-(2-pyridyl)-2-thienyl]methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Pyridinyl)-2-thienyl]methylamine | |

CAS RN |

306934-92-9 |

Source

|

| Record name | [5-(2-pyridyl)-2-thienyl]methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.